molecular formula C8H8N2O B585402 5-Methoxy-3-methylpicolinonitrile CAS No. 1256792-12-7

5-Methoxy-3-methylpicolinonitrile

Cat. No. B585402
CAS RN: 1256792-12-7
M. Wt: 148.165
InChI Key: DZMOOZGVHAPCHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methoxy-3-methylpicolinonitrile involves the reaction of 5-hydroxy-3-methyl-pyridine-2-carbonitrile with methanol in the presence of triphenylphosphine and DIAD . The reaction mixture is stirred at room temperature for 18 hours, then diluted with ethyl acetate and washed with water and brine . The aqueous layers are re-extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and the filtrate is concentrated .


Molecular Structure Analysis

The InChI code for 5-Methoxy-3-methylpicolinonitrile is 1S/C8H8N2O/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,1-2H3 . The InChI key is DZMOOZGVHAPCHF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Methoxy-3-methylpicolinonitrile is a solid or semi-solid or liquid or lump . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Medicine: Antagonist and Receptor Interaction

5-Methoxy-3-methylpicolinonitrile shows potential as a pharmacological tool due to its interaction with various receptors. It may act as an antagonist or agonist, influencing neurotransmitter systems which could lead to new treatments for neurological disorders .

Material Science: Synthesis of Advanced Materials

In material science, this compound is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of advanced materials with specific electronic or photonic properties .

Environmental Science: Analyzing Environmental Impact

Researchers utilize 5-Methoxy-3-methylpicolinonitrile to study its environmental impact, particularly its biodegradability and potential as a safer alternative to more harmful substances .

Analytical Chemistry: Chromatography and Spectroscopy

This compound is significant in analytical chemistry, where it’s used as a standard or reagent in chromatography and spectroscopy to identify and quantify other substances .

Agriculture: Pesticide Development

In agriculture, 5-Methoxy-3-methylpicolinonitrile could be involved in the development of new pesticides. Its chemical properties might offer solutions for pest control without harming crops or the environment .

Pharmacology: Drug Design and Discovery

In pharmacology, the compound’s interactions with various receptors are studied for drug design and discovery, potentially leading to new medications for treating diseases .

Neuroscience: Neurotransmitter Modulation

Neuroscientists are interested in how 5-Methoxy-3-methylpicolinonitrile affects neurotransmitter modulation, which could have implications for treating psychiatric and neurodegenerative diseases .

Biochemistry: Enzyme Inhibition

Finally, in biochemistry, the compound’s role as an enzyme inhibitor is explored. This could have significant applications in understanding metabolic pathways and designing inhibitors for therapeutic use .

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

5-methoxy-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMOOZGVHAPCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-methylpicolinonitrile

Synthesis routes and methods

Procedure details

5-Bromo-3-methylpicolinonitrile (50, 35 g, 0.18 mol) was added to a solution of sodium methoxide (18 g, 0.54 mol) in methanol (200 mL), and the mixture was heated at reflux for 12 h. The solution was cooled to room temperature and concentrated to one third of its volume. The concentrated solution was diluted with water (150 mL), and the products were extracted with chloroform (3×50 mL). The combined extracts were washed with water (2×50 mL), brine (50 mL), dried with sodium sulfate and filtered through a pad of silica gel, washing with chloroform, to produce 51 as an off-white solid (21 g, 79%): mp 80-81° C. IR (film) 2225, 1645, 1589 cm−1; 1H NMR (300 MHz, CDCl3) δ 8.06 (d, J=2.6 Hz, 1H), 7.03 (d, J=2.4 Hz, 1H), 3.83 (s, 3H), 2.43 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 157.65, 139.99, 137.68, 125.05, 120.52, 116.76, 55.84, 18.71; EIMS m/z (rel intensity): 148 (M+, 100); CIMS m/z (rel intensity): 149 (MH+, 100).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
79%

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